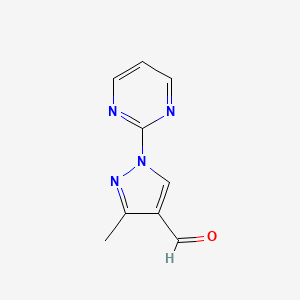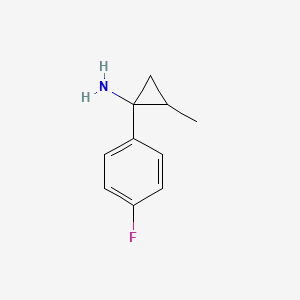
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- is an organic compound that belongs to the class of cyclopropanamines It is characterized by a cyclopropane ring attached to an amine group, with a 4-fluorophenyl and a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- typically involves the cyclopropanation of appropriate precursors. One common method is the reaction of 4-fluorophenylacetonitrile with diazomethane to form the cyclopropane ring, followed by reduction to the amine. Another approach involves the use of Grignard reagents to introduce the cyclopropane moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation process. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1-(3-Chlorophenyl)cyclopropanamine
- 1-(2-Chlorophenyl)cyclopropanamine
- 1-(2-Chlorobenzyl)cyclopropanamine
Comparison: Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its chlorinated analogs, which may have different reactivity and biological activity profiles. The methyl group also adds to its uniqueness by influencing its chemical behavior and interactions.
特性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3 |
InChIキー |
FWDIYHKFXYHPJH-UHFFFAOYSA-N |
正規SMILES |
CC1CC1(C2=CC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
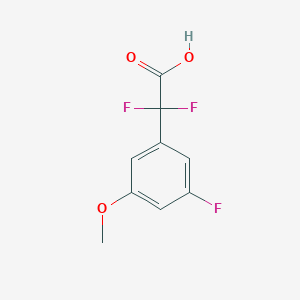

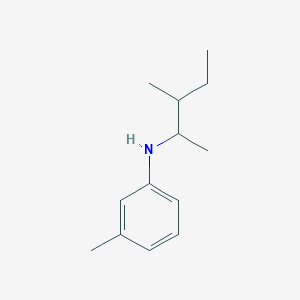

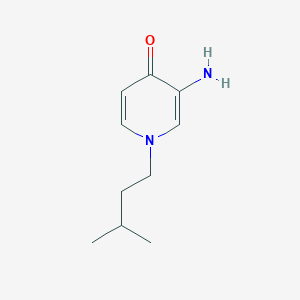
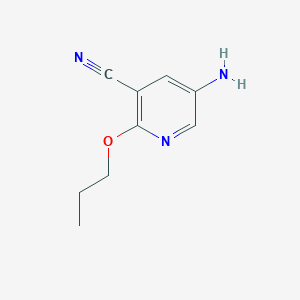

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
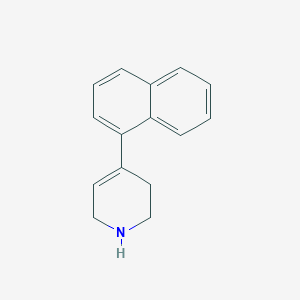

![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
